Ethyl p-bis(2-hydroxyethyl)aminobenzoate
CAS No.: 15716-30-0
Cat. No.: VC21048062
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15716-30-0 |
---|---|
Molecular Formula | C13H19NO4 |
Molecular Weight | 253.29 g/mol |
IUPAC Name | ethyl 4-[bis(2-hydroxyethyl)amino]benzoate |
Standard InChI | InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3 |
Standard InChI Key | XFPHFLGZXKHBMU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO |
Introduction
Chemical Properties and Structure
Ethyl p-bis(2-hydroxyethyl)aminobenzoate (CAS No. 15716-30-0) is an organic compound with the molecular formula C₁₃H₁₉NO₄ and a molecular weight of 253.29 g/mol . The compound features an ethyl benzoate core structure with a bis(2-hydroxyethyl)amino group at the para position. This structural arrangement contributes to its unique properties as a UV absorber.
Structural Identifiers
The chemical structure can be represented using various standard chemical identifiers as shown in the following table:
Identifier Type | Value |
---|---|
IUPAC Name | ethyl 4-[bis(2-hydroxyethyl)amino]benzoate |
Standard InChI | InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3 |
InChIKey | XFPHFLGZXKHBMU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO |
PubChem Compound ID | 139968 |
Alternative Names
The compound is known by several synonyms in scientific literature and commercial contexts:
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Benzoic acid, 4-bis(2-hydroxyethyl)amino-, ethyl ester
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Benzoic acid, p-(bis(2-hydroxyethyl)amino)-, ethyl ester
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PEG-25 PABA
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Uvinul P 25
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ETHOXYLATEDETHYL-4-AMINOBENZOATE
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METINA M-669
Physical Properties
The physical properties of Ethyl p-bis(2-hydroxyethyl)aminobenzoate determine its behavior in formulations and manufacturing processes. The following table summarizes its key physical properties:
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Melting Point | 94°C | |
Boiling Point | 246°C (at 3-4 Torr) | |
Density | 1±0.06 g/cm³ (Predicted) | |
pKa | 14.21±0.10 (Predicted) |
These physical characteristics make the compound suitable for incorporation into various formulation types while maintaining stability during processing and storage.
Synthesis Methods
Standard Synthesis Approach
The synthesis of Ethyl p-bis(2-hydroxyethyl)aminobenzoate typically involves the reaction of ethyl 4-aminobenzoate with ethylene oxide to introduce the bis(2-hydroxyethyl)amino group. This process can be conducted under relatively mild conditions, often at room temperature, to yield the desired compound.
The reaction pathway follows:
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Ethyl 4-aminobenzoate serves as the starting material
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Reaction with ethylene oxide occurs, introducing hydroxyethyl groups
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The process continues until both hydroxyethyl groups are attached to the amino nitrogen
Alternative Synthesis Methods
Alternative synthetic routes may involve:
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The transesterification of methyl 4-[bis(2-hydroxyethyl)amino]benzoate with ethanol
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Alkylation of ethyl 4-aminobenzoate with 2-chloroethanol or 2-bromoethanol followed by hydrolysis
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Direct esterification of 4-[bis(2-hydroxyethyl)amino]benzoic acid with ethanol in the presence of a catalyst
These alternative methods may be employed based on reagent availability, scale requirements, or specific purity needs.
Applications
UV Protection in Cosmetics
Ethyl p-bis(2-hydroxyethyl)aminobenzoate is primarily used in the cosmetic industry as a UV absorber. The compound helps protect skin from harmful ultraviolet radiation, which can cause sunburn and premature aging. Its chemical structure allows it to absorb UV radiation effectively, converting the energy into heat that dissipates harmlessly.
Pharmaceutical Applications
The compound may also find applications in pharmaceutical formulations due to its chemical stability and compatibility with various excipients. The presence of hydroxyl groups in the molecule enables hydrogen bonding, which can enhance solubility and compatibility with other formulation components.
Supplier | Country | Contact Information |
---|---|---|
Tianjin Derchemist Science & Technology Co., Ltd. | China | Tel: 22-58627059, Email: zdcomcon@126.com |
CARBONE SCIENTIFIC CO.,LTD | United Kingdom | Tel: +44(0)870 486 8629, Email: sales@carbonesci.com |
3B Scientific Corporation | United States | Tel: 847.281.9822, Email: sales@3bsc.com |
HONEST JOY HOLDINGS LIMITED | United States | Tel: +86-755-26404303, Email: sales@honestjoy.cn |
Service Chemical Inc. | Germany | Tel: 888-895-6920, Email: sales@chemos-group.com |
Metina AB | Sweden | Tel: 46 2865260, Email: met@metina.se |
TimTec Corporation | United States | Tel: 302 292 8500, Email: info@timtec.net |
Pfaltz & Bauer, Inc. | United States | Tel: (800) 225-5172, Email: sales@pfaltzandbauer.com |
Comparison with Related Compounds
Structural Analogs
Several structural analogs of Ethyl p-bis(2-hydroxyethyl)aminobenzoate exist, with variations in position of functional groups or alkyl chain length:
Compound | CAS Number | Structural Difference | Molecular Weight |
---|---|---|---|
Ethyl p-bis(2-hydroxyethyl)aminobenzoate | 15716-30-0 | Reference compound | 253.29 g/mol |
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate | 23730-39-4 | Meta position of amino group instead of para | 253.29 g/mol |
Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | 58882-17-0 | Hydroxypropyl groups instead of hydroxyethyl | 281.35 g/mol |
Functional Comparison
The positional isomers and homologs demonstrate varying properties that influence their applications:
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The para-substituted compound (Ethyl p-bis(2-hydroxyethyl)aminobenzoate) typically exhibits stronger UV absorption due to extended conjugation
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The meta-substituted analog (Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate) may display different solubility characteristics
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The hydroxypropyl derivative (Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate) offers increased lipophilicity, which can be advantageous in certain formulations
Spectroscopic Properties
Ethyl p-bis(2-hydroxyethyl)aminobenzoate exhibits characteristic spectroscopic features that are useful for identification and purity assessment.
Infrared Spectroscopy
The compound shows characteristic IR absorption bands that can be used for identification:
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O-H stretching vibrations from the hydroxyethyl groups
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C=O stretching vibration from the ester group
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C-N stretching vibrations from the tertiary amine
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Aromatic C=C stretching vibrations
Chemical Reactivity
Stability Considerations
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Hydrolysis under strongly acidic or basic conditions
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Oxidation of the hydroxyl groups under oxidizing conditions
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Thermal decomposition at elevated temperatures (above its boiling point)
Research Findings and Current Studies
Recent research has explored various aspects of Ethyl p-bis(2-hydroxyethyl)aminobenzoate and related compounds:
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Optimization of synthesis procedures to improve yield and purity
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Investigation of photostability in various formulation matrices
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Study of synergistic effects when combined with other UV filters
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Analysis of metabolism and environmental fate
The compound's ability to absorb UV radiation efficiently while maintaining good compatibility with various formulation ingredients continues to be a focus of ongoing research in the cosmetic and personal care industries.
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